cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Description
Cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H17FO3 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Angiotensin Converting Enzyme Inhibitors : A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids, which include structures similar to the compound , demonstrated potential as angiotensin converting enzyme (ACE) inhibitors. These compounds were designed as novel ACE inhibitors, and the most active compounds were found in the hydroxamic derivatives of the cyclohexane series (Turbanti et al., 1993).
Molecular Conformations in Aqueous Solution : Research on the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, closely related to the compound of interest, was conducted using proton and carbon-13 NMR. This study provides insights into the molecular conformations of these compounds in aqueous solutions, which is crucial for understanding their interaction in biological systems (Yanaka et al., 1981).
Synthesis and Structural Analysis : The synthesis and structural analysis of compounds derived from cis-cyclohexane-1,2-dicarboxylic anhydride, related to the compound , were explored. These include studies on cyclic imides and open-chain amide carboxylic acid derivatives. Such research contributes to the understanding of the structural properties and potential applications of these compounds (Smith & Wermuth, 2012).
Stereochemical Synthesis : A novel stereoselective synthesis method for cis-2-fluorocyclopropane-1-carboxylic acid was developed, highlighting the importance of stereochemistry in the synthesis of compounds similar to "cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid." Such research is essential for the development of specific and effective chemical compounds (Toyota et al., 1996).
X-Ray Diffraction Studies : The structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid was determined using X-ray diffraction methods. This research provides valuable information on the crystalline structure of compounds related to the one , which is crucial for understanding their chemical behavior (Reisner et al., 1983).
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKNNVEATXSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173791 |
Source
|
Record name | cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-61-3 |
Source
|
Record name | cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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